(R)-3-Amino-5-phenylpentanoic acid hydrochloride
Overview
Description
(R)-3-Amino-5-phenylpentanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of 3,4-disubstituted 4-aminobutanoic acids : Research discusses the synthesis of various aminobutyric acids, including derivatives similar to (R)-3-Amino-5-phenylpentanoic acid hydrochloride, highlighting the pharmacological potential of these compounds (Vasil'eva et al., 2016).
Enantioseparation of Hydroxycarboxylic Acids : This research demonstrates the enantioseparation of related compounds, which could be applicable to this compound for obtaining specific enantiomers (Chandrasekaran et al., 2022).
GABAB-Agonistic Activity : Study on baclofen homologues, including similar compounds, showcases the potential GABAB receptor agonistic properties, which could apply to this compound (Attia et al., 2013).
Pharmacological Characterization and Applications
Pharmacological Characterization on GABA(B) Receptors : Investigating the effects of homobaclofen on GABA(B) receptors could provide insights into the potential pharmacological applications of this compound (Jensen et al., 2001).
Antimycobacterial Activities : Research on hydroxyethylsulfonamides and related compounds shows potential antimycobacterial properties, which might be relevant for similar structures like this compound (Moreth et al., 2014).
Biotechnological and Chemical Applications
Bacterial Polyhydroxyalkanoates : Studies on bacterial polyesters, which include related hydroxyalkanoic acids, suggest potential biotechnological applications for this compound (Ren et al., 2005).
Lipoic Acid Analogs : Research on lipoic acid analogs, incorporating similar amino acid structures, highlights the potential for enhancing pharmacological activity, relevant for this compound (Kates et al., 2014).
Properties
IUPAC Name |
(3R)-3-amino-5-phenylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXWQCQDYAEFF-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647446 | |
Record name | (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331846-98-1 | |
Record name | (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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